molecular formula C9H9ClO3 B034954 Methyl 2-chloro-4-methoxybenzoate CAS No. 104253-45-4

Methyl 2-chloro-4-methoxybenzoate

Cat. No. B034954
M. Wt: 200.62 g/mol
InChI Key: VXORHTLUPYQIFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 2-chloro-4-methoxybenzoate involves several steps, starting from basic precursors to achieve the desired ester with specific functional groups. Although the direct synthesis of Methyl 2-chloro-4-methoxybenzoate is not explicitly detailed in the literature reviewed, related processes can be inferred from similar compounds. For instance, the synthesis of Methyl 4-Bromo-2-methoxybenzoate, which shares a similar structural motif, was achieved with an overall yield of about 47% and a purity of 99.8% through bromination, hydrolysis, cyanidation, methoxylation, and esterification processes starting from 4-bromo-2-fluorotoluene (Chen Bing-he, 2008).

Molecular Structure Analysis

The molecular structure of Methyl 2-chloro-4-methoxybenzoate, like its related compounds, can be analyzed through various spectroscopic and crystallographic techniques. For example, single crystal X-ray structure determination provides insights into the compound's molecular geometry and intermolecular interactions, as demonstrated in the study of Methyl 4-hydroxybenzoate (Abeer A. Sharfalddin et al., 2020).

Chemical Reactions and Properties

The chemical behavior of Methyl 2-chloro-4-methoxybenzoate can be inferred from related compounds, illustrating its reactivity in various chemical reactions. For instance, compounds with similar structures undergo electrophilic substitution reactions, cyclizations, and interactions with carbenes, highlighting the versatility of such esters in organic synthesis. The formation and reactions of chloro-methoxy-carbene, derived from similar precursors, showcase the compound's potential in synthesizing cyclic and acyclic products (N. Smith & I. Stevens, 1979).

Physical Properties Analysis

The physical properties of Methyl 2-chloro-4-methoxybenzoate, such as melting point, boiling point, and solubility, can be closely related to those of structurally similar compounds. Thermochemical studies provide a deep understanding of these properties through experimental and computational approaches, elucidating combustion and vaporization enthalpies and standard molar enthalpies of formation (H. Flores et al., 2019).

Scientific Research Applications

  • Methyl 4-hydroxybenzoate, a related compound, is known for its anti-microbial properties in cosmetics, personal-care products, and food preservatives due to its 3D framework and extensive hydrogen bonding (Sharfalddin et al., 2020).

  • Methyl dichlorobenzoates with sulfur-centered nucleophiles can be used to produce less toxic herbicides through the SRN1 mechanism in liquid ammonia, suggesting potential for environmentally friendly products (Uranga et al., 2012).

  • Compounds like 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-amino-7-methoxyindole, derived from similar molecular structures, act as potent antiproliferative agents targeting tubulin at the colchicine binding site and leading to apoptotic cell death (Romagnoli et al., 2008).

  • Thermochemical studies of methyl 2- and 4-methoxybenzoates provide insights into their molar enthalpies of formation in the gas phase, important for various chemical processes (Flores et al., 2019).

  • Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline from methyl 4-hydroxy-3-methoxybenzoate demonstrates applications in chemical synthesis with a 29.2% yield, confirming its structure via NMR and MS spectrum (Wang et al., 2015).

  • The pH-controlled oxidation of 4′-methoxyacetophenone with bleach is used to explore chemoselectivity and regioselectivity in organic chemistry, demonstrating green chemical reactions (Ballard, 2010).

  • Synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate in amisulpride, through a multistep process from 4-amino-2-hydroxybenzoic acid shows its application in pharmaceutical synthesis (Yu, 2008).

  • Methyl 4-bromo-2-methoxybenzoate can be synthesized from 4-bromo-2-fluorotoluene with a yield of 47% and purity of 99.8%, indicating its synthesis potential (Bing-he, 2008).

properties

IUPAC Name

methyl 2-chloro-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-6-3-4-7(8(10)5-6)9(11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXORHTLUPYQIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60542279
Record name Methyl 2-chloro-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-4-methoxybenzoate

CAS RN

104253-45-4
Record name Benzoic acid, 2-chloro-4-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104253-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-chloro-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-methoxy-benzoic acid methyl ester
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Synthesis routes and methods I

Procedure details

To a solution of compound of example 163 (2.8 g, 15 mmol) in dry dioxane (50 mL) was added NaH (50%, 1.44 g, 30 mmol) and dimethyl sulfate (3.78 g, 30 mmol). It was stirred at 60-65° C. for 1 h. It was poured into ice water and extracted with EtOAc (2×100 mL). The organic extract was washed with brine, dried (anhydrous Na2SO4) and concentrated to obtain the title compound.
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 2-chloro-4-hydroxy-benzoic acid hydrate (1.1 g) in DMF (20 mL) was added K2CO3 (2.4 g) and methyl iodide (0.75 mL). After 2 h, water was added to the reaction mixture and extracted with ethyl acetate. The organic layer was washed with brine (3×) and dried over MgSO4. Flash chromatography on silica gel eluting with 10% ethyl acetate-hexane afforded 1.13 g (95%) of the title compound as an oil. MS: 201 (MH+), HPLC tR: 2.52 min.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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